![molecular formula C54H72N14O9 B12115233 cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] is a cyclic peptide composed of a sequence of amino acids, including alanine, valine, glycine, histidine, leucine, phenylalanine, and tryptophan. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cyclization: The linear peptide is cleaved from the resin and cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of cyclic peptides often employs automated peptide synthesizers to scale up the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Aplicaciones Científicas De Investigación
Cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its potential as a therapeutic agent due to its stability and resistance to enzymatic degradation.
Medicine: Explored for its potential in drug delivery systems and as a scaffold for designing new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclo[DL-Gly-DL-Phe]
- Cyclo[DL-Trp-DL-Tyr]
- Cyclo[DL-Leu-DL-Pro]
Uniqueness
Cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its stability and resistance to degradation make it particularly valuable in various applications compared to other cyclic peptides.
Propiedades
Fórmula molecular |
C54H72N14O9 |
|---|---|
Peso molecular |
1061.2 g/mol |
Nombre IUPAC |
15-benzyl-12,24-bis(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-6-methyl-18,21-bis(2-methylpropyl)-3-propan-2-yl-1,4,7,10,13,16,19,22,25-nonazacycloheptacosane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C54H72N14O9/c1-29(2)17-39-49(72)63-40(18-30(3)4)50(73)65-41(19-33-13-9-8-10-14-33)51(74)67-44(22-36-25-56-28-60-36)53(76)66-42(20-34-23-57-38-16-12-11-15-37(34)38)48(71)61-32(7)47(70)68-46(31(5)6)54(77)58-26-45(69)62-43(52(75)64-39)21-35-24-55-27-59-35/h8-16,23-25,27-32,39-44,46,57H,17-22,26H2,1-7H3,(H,55,59)(H,56,60)(H,58,77)(H,61,71)(H,62,69)(H,63,72)(H,64,75)(H,65,73)(H,66,76)(H,67,74)(H,68,70) |
Clave InChI |
YCWICBJULPNZMO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)
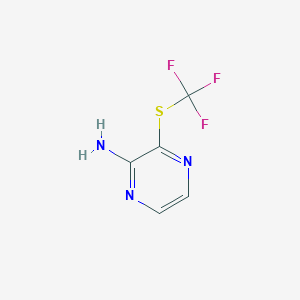
![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12115180.png)
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
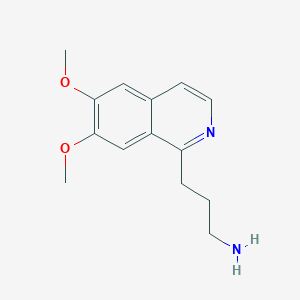
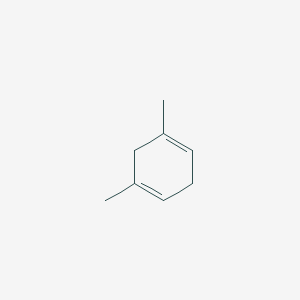
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)
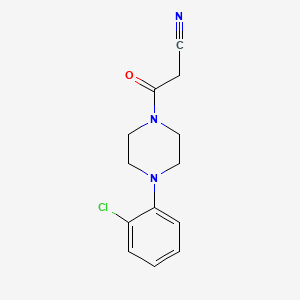
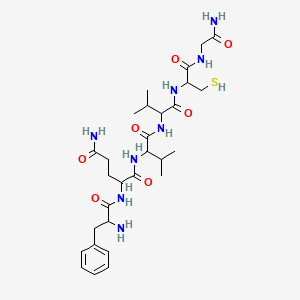
![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)

